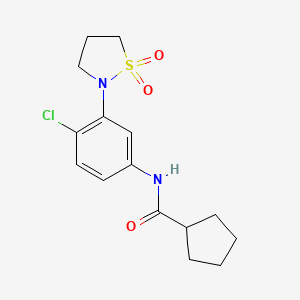

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-13-7-6-12(17-15(19)11-4-1-2-5-11)10-14(13)18-8-3-9-22(18,20)21/h6-7,10-11H,1-5,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWGSZKCXMJFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets, including cyclin-dependent kinase 2.

Mode of Action

For instance, the chlorine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target protein.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cell cycle regulation.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a chlorinated phenyl ring, an isothiazolidine-1,1-dioxide moiety, and a cyclopentanecarboxamide group. The presence of these functional groups is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

- Antioxidant Activity : The presence of the isothiazolidine moiety suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

Research studies have investigated the biological effects of this compound across various models. Below is a summary of key findings:

Case Studies

-

In Vitro Anticancer Activity :

A study evaluated the compound's effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation. -

Animal Model Trials :

In vivo studies using murine models demonstrated that administration of the compound led to a marked reduction in tumor growth. The study highlighted the potential for this compound in developing new cancer therapies. -

Antioxidant Properties :

The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound effectively reduced oxidative stress markers in treated cells compared to controls.

Research Applications

This compound has several potential applications:

- Medicinal Chemistry : As a lead compound for developing novel anticancer agents.

- Pharmaceutical Development : Its unique structure may serve as a scaffold for synthesizing derivatives with enhanced biological activity.

- Research Tool : Utilized in studies aimed at understanding the mechanisms of cancer biology and drug resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules to highlight key similarities and differences.

Key Observations:

Functional Group Diversity: The target compound’s sulfone and carboxamide groups distinguish it from 3-chloro-N-phenyl-phthalimide, which relies on a cyclic imide for polymer synthesis.

Pharmacological Potential: Unlike β-lactams (), the target compound lacks a strained bicyclic system critical for antibiotic activity. However, its sulfone group may enhance binding to sulfhydryl-containing enzymes, a feature exploited in protease inhibitors .

Synthetic Challenges : The sulfonated isothiazolidine and cyclopentane groups in the target compound likely require multistep synthesis, contrasting with simpler phthalimide derivatives used in industrial polymer production .

Research Findings and Data Gaps

- Thermodynamic Data: No melting point, solubility, or stability data are provided in the evidence, limiting direct comparisons.

- Biological Activity : While β-lactams () have well-documented mechanisms, the target compound’s bioactivity remains speculative without experimental data.

- Polymer Compatibility : The phthalimide derivative’s role in polyimide synthesis is well-established, but the target compound’s sulfone group could theoretically enhance thermal stability in analogous polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.